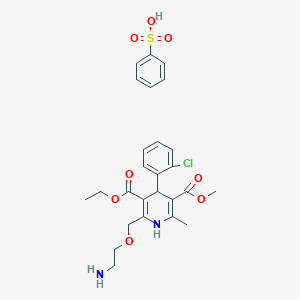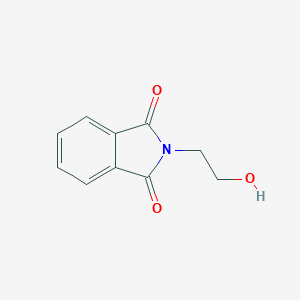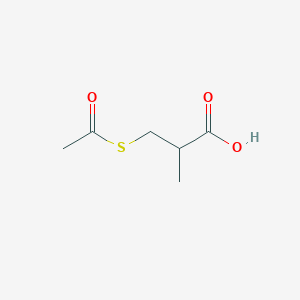
8-Hidroxicarvedilol
Descripción general
Descripción
8-Hydroxycarvedilol is a member of carbazoles . It is a chemical compound classified as a beta-blocker, known for its potential antioxidant properties through the scavenging of free radicals and inhibition of lipid peroxidation . It has a molecular formula of C24H26N2O5 .
Molecular Structure Analysis
8-Hydroxycarvedilol has a molecular weight of 422.5 g/mol . The IUPAC name for 8-Hydroxycarvedilol is 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . The InChI and Canonical SMILES for 8-Hydroxycarvedilol are also provided .
Chemical Reactions Analysis
8-Hydroxycarvedilol is metabolized by CYP1A2, CYP3A4, and CYP1A1 .
Physical And Chemical Properties Analysis
8-Hydroxycarvedilol has several computed properties, including XLogP3 of 3.8, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 10, Exact Mass of 422.18417193 g/mol, Monoisotopic Mass of 422.18417193 g/mol, Topological Polar Surface Area of 96 Ų, Heavy Atom Count of 31, and a Formal Charge of 0 .
Aplicaciones Científicas De Investigación
Farmacocinética
8-Hidroxicarvedilol es un metabolito de Carvedilol, un bloqueador beta no selectivo/bloqueador alfa-1 que se usa comúnmente para tratar la insuficiencia cardíaca y la hipertensión . Es importante estudiar la farmacocinética del this compound para comprender su absorción, distribución, metabolismo y excreción en el cuerpo .
Solubilidad y permeabilidad
Se ha realizado investigación para comparar la solubilidad y la permeabilidad de Carvedilol y sus enantiómeros, incluido el this compound . Estas propiedades son cruciales para la formulación de fármacos y pueden afectar la biodisponibilidad del fármaco .
Biodisponibilidad
La biodisponibilidad de un fármaco es un factor clave en su eficacia terapéutica. Se ha encontrado que el enantiómero S de Carvedilol, que incluye this compound, tiene una biodisponibilidad deficiente . La investigación sobre las razones de esto, como el metabolismo de primer paso, puede guiar el desarrollo de estrategias para mejorarlo .
Propiedades químicas
This compound pertenece a la clase de compuestos orgánicos conocidos como carbazoles . Es un compuesto básico muy fuerte . Comprender sus propiedades químicas puede ayudar a predecir su comportamiento en sistemas biológicos .
Métodos analíticos
Se han desarrollado métodos analíticos para la detección y cuantificación de this compound
Mecanismo De Acción
As a metabolite of carvedilol, 8-Hydroxycarvedilol likely shares some of the parent drug’s mechanisms of action. Carvedilol is a nonselective adrenergic blocker, specifically categorized as an NSBB with alpha-1–adrenergic receptor antagonist properties . It is a nonselective cardiac beta blocker with peripheral vasodilating effects, which improve blood flow throughout the body .
Análisis Bioquímico
Biochemical Properties
8-Hydroxycarvedilol interacts with various cytochrome P450 isoforms, providing insights into chemical metabolism and the factors that influence it . The compound’s interactions with these enzymes are of particular interest in understanding the metabolism of Carvedilol .
Cellular Effects
In non-clinical studies, 8-Hydroxycarvedilol is used to understand the metabolism of Carvedilol, as well as to identify the enzymes responsible for its biotransformation . Research into the antioxidant properties of 8-Hydroxycarvedilol contributes to a deeper understanding of the role that metabolites may play in oxidative stress within cells .
Molecular Mechanism
8-Hydroxycarvedilol exerts its effects at the molecular level through its interactions with various cytochrome P450 isoforms . These interactions provide insights into chemical metabolism and the factors that influence it .
Temporal Effects in Laboratory Settings
The kinetics of 8-Hydroxycarvedilol are studied to ascertain how it is distributed, metabolized, and eliminated in biological systems . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Hydroxycarvedilol vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Hydroxycarvedilol is involved in biochemical pathways involving adrenergic receptors . It interacts with various cytochrome P450 isoforms, which are enzymes that play a crucial role in its metabolic pathways .
Transport and Distribution
8-Hydroxycarvedilol is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVNZVFGNMPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159426-95-6 | |
| Record name | BM-910162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-910162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-hydroxycarvedilol formed in the body?
A1: 8-hydroxycarvedilol is a major metabolite of the drug carvedilol, primarily formed through hepatic metabolism. Research indicates that it's primarily generated via hydroxylation of the parent drug, carvedilol, by cytochrome P450 enzymes, specifically CYP2D1, in the liver [, ]. This process exhibits stereoselectivity, favoring the S(-)-enantiomer of carvedilol as a substrate [, ].
Q2: What is the significance of 8-hydroxycarvedilol formation in carvedilol metabolism?
A2: 8-hydroxycarvedilol, alongside 1-hydroxycarvedilol, represents a major pathway for carvedilol elimination from the body. Following its formation, 8-hydroxycarvedilol is rapidly conjugated with glucuronic acid to form 8-hydroxycarvedilol O-glucuronide (8-OHCG) []. This conjugated metabolite is then primarily excreted in the bile [, ].
Q3: Does the formation of 8-hydroxycarvedilol differ between carvedilol enantiomers?
A3: Yes, there is a significant difference in the formation of 8-OHCG, the glucuronide conjugate of 8-hydroxycarvedilol, depending on which enantiomer of carvedilol is metabolized. Studies using enantiomerically radiolabeled carvedilol in rats showed a preference for S(-)-carvedilol in the formation of 8-OHCG []. This suggests stereoselective metabolism of carvedilol, with implications for potential differences in pharmacokinetic profiles between the enantiomers [, ].
Q4: Are there differences in how carvedilol enantiomers and the racemic mixture are metabolized and excreted?
A4: Yes, research suggests differences in both metabolism and excretion patterns. While both R(+)-carvedilol and S(-)-carvedilol are metabolized to 8-hydroxycarvedilol, the S(-)-enantiomer shows a preference for this metabolic pathway []. This difference in metabolism, along with variations in intestinal absorption, contributes to the overall lower bioavailability observed for S(-)-carvedilol compared to the R(+)-enantiomer and the racemic mixture []. Furthermore, biliary excretion of the major metabolites, including 8-hydroxycarvedilol O-glucuronide, also differs between the enantiomers and the racemic mixture [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



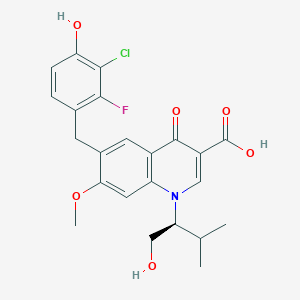


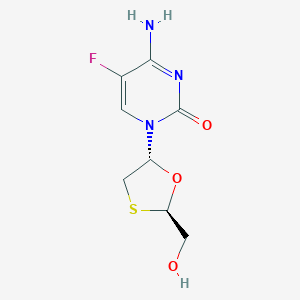
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)

